molecular formula C13H18N2O3 B2599376 ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 342805-75-8

ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B2599376
CAS No.: 342805-75-8
M. Wt: 250.298
InChI Key: PGEAWYODMNZPGJ-ZROIWOOFSA-N
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Description

Ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a hydroxyimino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the indole derivative with hydroxylamine hydrochloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the indole core can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Another compound with a hydroxyimino group, used in peptide synthesis.

    Ethyl isonitrosocyanoacetate: Similar in structure but with different reactivity and applications.

Uniqueness

Ethyl (4Z)-4-(hydroxyimino)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its indole core, which imparts specific biological activity and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (4Z)-4-hydroxyimino-1,3-dimethyl-6,7-dihydro-5H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(16)12-8(2)11-9(14-17)6-5-7-10(11)15(12)3/h17H,4-7H2,1-3H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEAWYODMNZPGJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)CCCC2=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(N1C)CCC/C2=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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